N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, bases or acids, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures, such as 4-methyl-2-pyrimidinamine.
Uniqueness
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of benzothiazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-3-4-10-11(5-8)23-15(17-10)19-13(21)7-22-14-16-9(2)6-12(20)18-14/h3-6H,7H2,1-2H3,(H,16,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCFDLXEZWTWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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